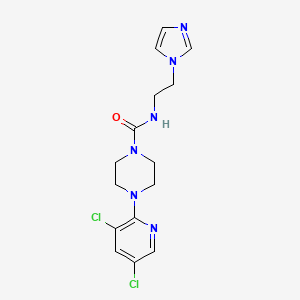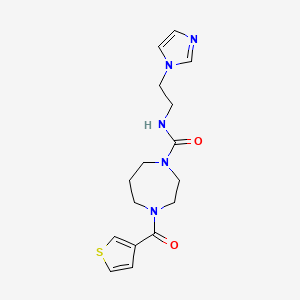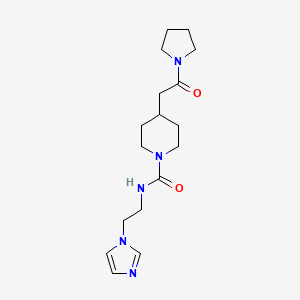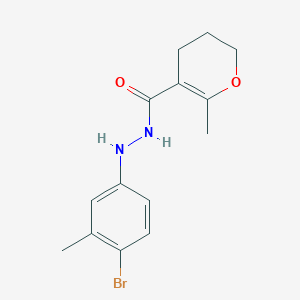![molecular formula C20H27N5O2 B7052490 (1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7052490.png)
(1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the benzyl group. The piperidine ring is then synthesized and functionalized with a morpholine group. The final step involves the formation of the methanone linkage between the triazole and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 3-(Trifluoromethyl)benzylamine
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
Compared to these similar compounds, (1-Benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of a triazole ring, a piperidine ring, and a morpholine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-benzyltriazol-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-20(19-16-25(22-21-19)15-17-4-2-1-3-5-17)24-8-6-18(7-9-24)14-23-10-12-27-13-11-23/h1-5,16,18H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLYWHZSJMALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B7052418.png)

![4-[(1,1-Dioxothian-4-yl)methylamino]benzonitrile](/img/structure/B7052428.png)


![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide](/img/structure/B7052451.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B7052452.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7052461.png)
![5-Amino-1-[1-(2-propyloxane-4-carbonyl)piperidin-4-yl]imidazole-4-carboxamide](/img/structure/B7052476.png)

![5-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7052481.png)

![2-[4-(2,3-dihydro-1H-indene-1-carbonyl)morpholin-3-yl]-1-(furan-2-yl)ethanone](/img/structure/B7052487.png)

